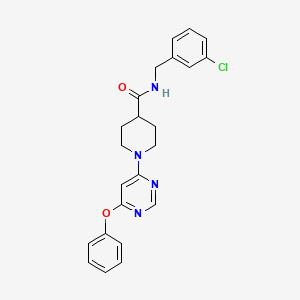

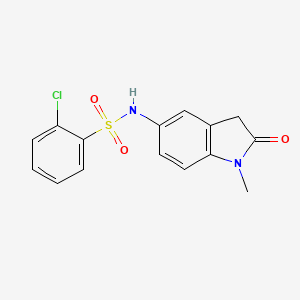

2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .

Molecular Structure Analysis

The molecular weight of “2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is 336.79.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated. For example, the reactivity of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate in decarboxylation reaction was studied to afford the useful molecule methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate under Krapcho reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate was 70% (24 mg). The 1H NMR and 13C NMR data were also provided .

Scientific Research Applications

Antimicrobial and Anticancer Evaluation

A series of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Notably, compounds exhibited significant antimicrobial effectiveness, and almost all synthesized compounds demonstrated more activity than the standard drug carboplatin, but less than 5-fluorouracil (5-FU) against HCT116 and RAW 264.7 cell lines. QSAR studies indicated the antimicrobial activity of isatin derivatives against different microbial strains was governed by lipophilic and topological parameters (Kumar et al., 2014).

Potential Urease Inhibitors

The study focused on the synthesis of 2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl) benzenesulfonamides Schiff bases as potent urease inhibitors, aimed at treating gastrointestinal tract (GIT) disorders, including gastric and peptic ulcers and hepatic encephalopathy. The synthesized compounds exhibited excellent anti-urease activity, supported by in-silico investigations, suggesting these derivatives as potential leads for synthesizing potent urease inhibitors (Irshad et al., 2021).

Carbonic Anhydrase Inhibitors

A series of sulfonamide derivatives were synthesized and assayed as inhibitors of the metalloenzyme carbonic anhydrase (CA), particularly targeting the cytosolic mammalian carbonic anhydrase isoforms I, II, and VII. These compounds displayed very good in vitro human carbonic anhydrase inhibitory properties, with affinities in the low nanomolar range, establishing a straightforward structure-activity relationship (SAR) within this series of sulfonamides (Sethi et al., 2013).

Herbicide Metabolism and Selectivity

Research into the metabolism of chlorsulfuron, a postemergence herbicide for small grains, revealed that its selectivity is largely due to the crop plants' ability to rapidly metabolize the herbicide into an inactive product. This metabolism involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, a process not observed in sensitive broadleaf plants (Sweetser et al., 1982).

Mechanism of Action

While the specific mechanism of action for “2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is not mentioned in the search results, similar compounds have shown notable biological activities. For example, indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized and found to inhibit acetylcholine esterase (AChE), based on the structural feature of donepezil, a known AChE inhibitor .

properties

IUPAC Name |

2-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMYGBNMMITHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2674870.png)

![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2674871.png)

![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)

![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B2674876.png)

![(E)-[(6-fluoropyridin-2-yl)oxy][1-(4-phenoxyphenyl)ethylidene]amine](/img/structure/B2674878.png)

![1-[2-Hydroxybutyl(methyl)amino]butan-2-ol](/img/structure/B2674884.png)

![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)

![4-Methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2674889.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-furylmethyl)thiophene-2-carboxamide](/img/structure/B2674890.png)